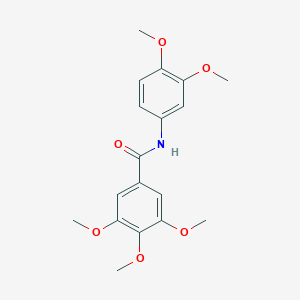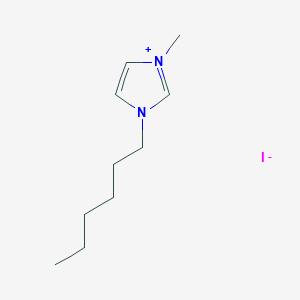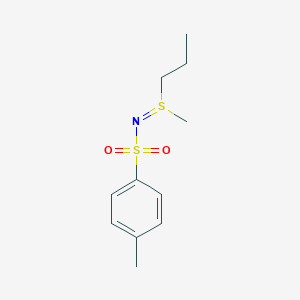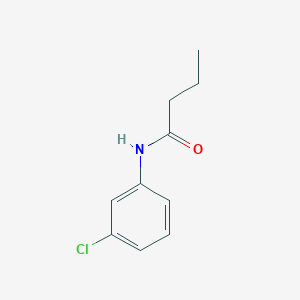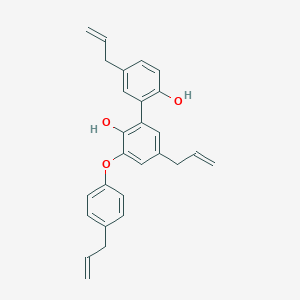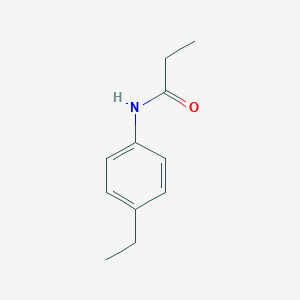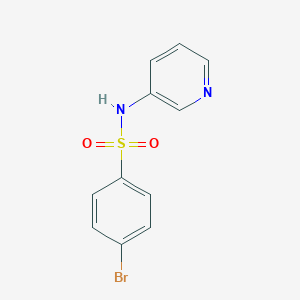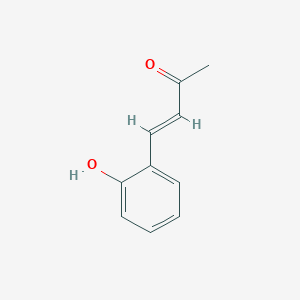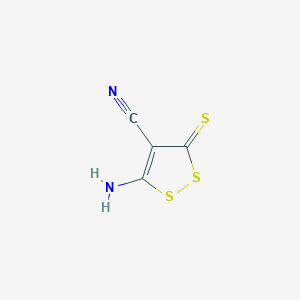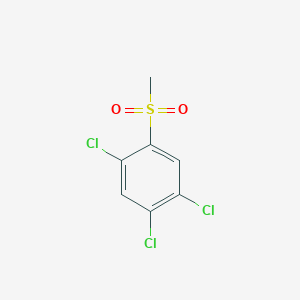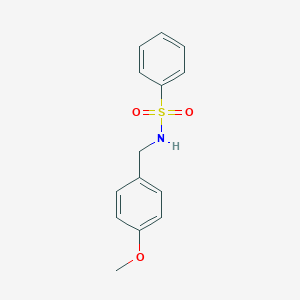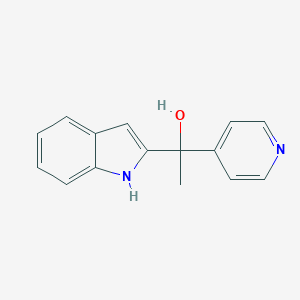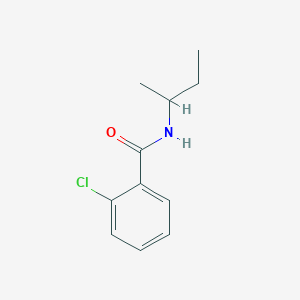![molecular formula C20H17N3O2S B184604 N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 726136-77-2](/img/structure/B184604.png)
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPTP, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject for further research.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is not yet fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to disrupt the microtubule network in cancer cells, which leads to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine.
生化学的および生理学的効果
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce oxidative stress and DNA damage, which leads to cell death. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective anticancer agent.
実験室実験の利点と制限
One of the advantages of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Further studies are needed to overcome this limitation and to optimize the use of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine in scientific research.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. One area of focus could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, which could improve its yield and purity. Another area of focus could be the optimization of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine for use in animal models, which could provide valuable insights into its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine and to identify potential targets for its use in cancer therapy. Overall, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a promising compound that has the potential to make significant contributions to the field of cancer research.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form the intermediate 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 2-bromo-1-phenylethanone to produce the final product, N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.
特性
CAS番号 |
726136-77-2 |
|---|---|
製品名 |
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
分子式 |
C20H17N3O2S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3O2S/c1-24-14-8-9-16(17(10-14)25-2)23-19-15-11-18(13-6-4-3-5-7-13)26-20(15)22-12-21-19/h3-12H,1-2H3,(H,21,22,23) |
InChIキー |
MVRJPJLFUVYEMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
溶解性 |
0.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



